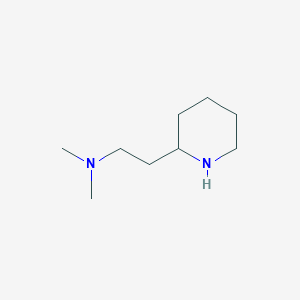

Dimethyl-(2-piperidin-2-yl-ethyl)-amine

Description

Contextualization of Alkylamine Derivatives in Biomedical Research

Alkylamine derivatives are fundamental building blocks in the design and synthesis of a wide array of biologically active molecules. researchgate.net The presence of an amine functional group, which can be primary, secondary, or tertiary, imparts basicity to the molecule, allowing for the formation of salts with improved solubility and handling properties. This feature also enables critical hydrogen bonding interactions with biological targets such as receptors and enzymes. youtube.com The alkyl portion of the moiety can be tailored to modulate lipophilicity, which in turn influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The dimethylamine (B145610) pharmacophore, in particular, is a recurring motif in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including antihistamines, antipsychotics, and analgesics. rsc.orgrsc.org This prevalence underscores the utility of the N,N-dimethylamino group in establishing potent and specific interactions with biological targets. rsc.org

Rationale for Investigating Dimethyl-(2-piperidin-2-yl-ethyl)-amine

The compound this compound, also known as N,N-Dimethyl-2-(piperidin-2-yl)ethanamine, combines two key structural motifs: a 2-substituted piperidine (B6355638) ring and a dimethylethylamine side chain. The piperidine ring is a privileged scaffold in medicinal chemistry, found in over one hundred approved drugs. researchgate.netwikipedia.org Its chair-like conformation allows for the precise spatial orientation of substituents, which is critical for target binding. wikipedia.org Substitution at the 2-position of the piperidine ring is a common feature in many pharmacologically active compounds, including local anesthetics and psychoactive agents. researchgate.netnih.gov

The dimethylethylamine side chain is a classic pharmacophore known to interact with a variety of receptors and transporters. rsc.orgrsc.org The combination of these two moieties in a single molecule suggests the potential for synergistic or novel pharmacological activities. The investigation of this compound is therefore driven by the hypothesis that this structural arrangement could lead to valuable interactions with biological targets, potentially in the central nervous system or as an antiallergic agent, given the known activities of related compounds. nih.gov

Overview of Research Objectives and Scope for this compound

Due to the limited specific research available on this compound, this article aims to provide a comprehensive overview based on the known chemistry and pharmacology of its constituent parts. The primary objectives are:

To propose a plausible synthetic route for the preparation of this compound based on established methods for synthesizing 2-substituted piperidines.

To present a theoretical profile of its physicochemical and spectroscopic properties based on available data for closely related analogs.

To discuss its potential medicinal chemistry applications by examining the structure-activity relationships of similar piperidine-ethylamine derivatives.

This article will strictly focus on the chemical nature and potential research avenues for this compound, without delving into specific dosage or safety profiles.

Physicochemical and Spectroscopic Data

Given the absence of published experimental data for this compound, the following tables present predicted values and data from structurally similar compounds to provide an estimated profile.

Table 1: Predicted Physicochemical Properties of this compound Note: These values are computationally predicted or extrapolated and await experimental verification.

| Property | Predicted Value/Information | Source/Method |

| Molecular Formula | C₉H₂₀N₂ | researchgate.net |

| Molecular Weight | 156.27 g/mol | researchgate.net |

| CAS Number | 91551-52-9 (dihydrochloride) | chemscene.combldpharm.com |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | General property of similar amines |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| pKa (most basic) | ~10-11 (for the piperidine nitrogen) | Estimated from similar piperidines |

| LogP | 1.92 (Predicted) | chemscene.com |

| Solubility | Expected to be soluble in organic solvents and slightly soluble in water. The hydrochloride salt should be water-soluble. | General property of amines and their salts |

Table 2: Anticipated Spectroscopic Data for this compound Note: The following are expected characteristic signals based on the structure. Actual spectra would require experimental determination.

| Technique | Expected Key Signals |

| ¹H NMR | - Broad singlet for the piperidine N-H proton. - Singlet around 2.2-2.3 ppm for the two N-CH₃ groups. - Multiplets for the piperidine ring protons (CH and CH₂). - Multiplets for the ethyl chain protons (CH₂CH₂). |

| ¹³C NMR | - Signal around 45 ppm for the N-(CH₃)₂ carbons. - Multiple signals in the range of 20-60 ppm for the piperidine and ethyl chain carbons. |

| IR (Infrared) | - N-H stretching vibration around 3300-3400 cm⁻¹ (secondary amine). - C-H stretching vibrations around 2800-3000 cm⁻¹. - C-N stretching vibrations around 1000-1200 cm⁻¹. |

| Mass Spec (MS) | - Expected molecular ion peak (M⁺) at m/z 156. - Fragmentation pattern would likely involve loss of the dimethylaminoethyl side chain or cleavage of the piperidine ring. |

Synthesis and Chemical Characterization

A likely precursor for this synthesis is 2-(2-(Dimethylamino)ethyl)pyridine . synquestlabs.comsigmaaldrich.comscbt.com This starting material can be synthesized through various methods, including the reaction of 2-vinylpyridine (B74390) with dimethylamine.

The key and final step would be the reduction of the pyridine (B92270) ring of 2-(2-(Dimethylamino)ethyl)pyridine to the corresponding piperidine. This transformation is typically achieved through catalytic hydrogenation.

Proposed Synthetic Scheme:

Starting Material: 2-(2-(Dimethylamino)ethyl)pyridine.

Reaction: Catalytic reduction of the pyridine ring.

Reagents and Conditions: Hydrogen gas (H₂) in the presence of a metal catalyst such as platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on alumina (B75360) (Rh/Al₂O₃), often in an acidic solvent like acetic acid or ethanol (B145695) with hydrochloric acid. The reaction may require elevated pressure and temperature to achieve complete saturation of the aromatic ring. nih.gov

Product: this compound.

The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material and the formation of the product. Upon completion, the catalyst would be removed by filtration, and the product purified using standard techniques like distillation or column chromatography.

Medicinal Chemistry Insights

The structural components of this compound suggest several avenues for its potential application in medicinal chemistry.

Mechanism of Action and Target Identification (Hypothetical)

Based on its structural similarity to known pharmacologically active agents, this compound could potentially interact with a range of biological targets. The dimethylethylamine moiety is a common feature in H1 histamine (B1213489) receptor antagonists. nih.gov Therefore, one hypothesis is that this compound could exhibit antihistaminic properties.

Structure-Activity Relationships (SAR) and Pharmacophore Analysis

A pharmacophore model for this class of compounds would likely include:

A basic nitrogen atom within the piperidine ring, capable of forming ionic interactions or hydrogen bonds.

A tertiary amine in the side chain, also serving as a hydrogen bond acceptor.

A specific spatial relationship between these two nitrogen centers, dictated by the ethyl linker and the stereochemistry at the 2-position of the piperidine ring.

The N,N-dimethyl substitution on the ethylamine (B1201723) side chain is often optimal for activity at certain receptors, though modification to other small alkyl groups could be explored to fine-tune selectivity and potency. The stereochemistry at the C2 position of the piperidine ring is expected to be crucial for biological activity, as different enantiomers would present the side chain in distinct spatial orientations, leading to differential binding affinities at a chiral receptor site.

Potential Therapeutic Applications and Future Research Directions

The potential therapeutic applications of this compound are speculative but can be inferred from the known activities of its structural motifs. These could include:

Antihistamines: For the treatment of allergic conditions. nih.gov

CNS Agents: Potentially for mood disorders or as a stimulant, though this is highly dependent on its specific receptor binding profile. researchgate.net

Scaffold for Further Elaboration: This compound could serve as a valuable building block for the synthesis of more complex molecules. The secondary amine of the piperidine ring provides a convenient handle for further functionalization.

Future research should focus on the following:

Definitive Synthesis and Characterization: Developing and publishing a detailed, reproducible synthetic protocol and obtaining full spectroscopic characterization (NMR, IR, MS) and physicochemical data.

Pharmacological Profiling: Screening the compound against a broad range of biological targets to identify its primary mechanism of action.

Stereoselective Synthesis and Evaluation: Preparing the individual enantiomers to investigate the role of stereochemistry in its biological activity.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-piperidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(2)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWPLEFSACXKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304571 | |

| Record name | 2-(2-Dimethylaminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60717-49-9 | |

| Record name | 60717-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Dimethylaminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Dimethyl 2 Piperidin 2 Yl Ethyl Amine

Retrosynthetic Analysis of Dimethyl-(2-piperidin-2-yl-ethyl)-amine

Retrosynthetic analysis is a technique for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available precursors. This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward-reaction steps.

Key Disconnections and Precursor Identification

The structure of this compound features a piperidine (B6355638) ring, an ethyl spacer, and a dimethylamino group. The primary disconnections for this molecule are the carbon-nitrogen (C-N) bonds.

A logical retrosynthetic strategy involves two main disconnections:

C-N bond disconnection of the dimethylamino group: This is a standard approach for synthesizing amines. amazonaws.com This disconnection leads to a primary amine precursor, 2-(piperidin-2-yl)ethanamine, and a methylating agent. This is often a preferred disconnection as it simplifies the molecule significantly. amazonaws.comprepchem.com

C-C bond disconnection of the ethyl side chain: While possible, this is generally a less favorable strategy as it involves the formation of a carbon-carbon bond, which can be more complex than C-N bond formation.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): This breaks the bond between the ethyl group and the nitrogen of the dimethylamino group. This suggests a precursor, 2-(piperidin-2-yl)ethanamine, which can be dimethylated.

Precursor 1: 2-(Piperidin-2-yl)ethanamine

Disconnection 2 (Functional Group Interconversion): The primary amine can be envisioned as being formed from a corresponding alcohol, 2-piperidineethanol (B17955). This conversion can be achieved through a variety of methods, such as conversion of the alcohol to a leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an azide (B81097) and subsequent reduction, or through a Mitsunobu reaction followed by reduction.

Precursor 2: 2-Piperidineethanol

Disconnection 3 (Ring Formation/Reduction): The piperidine ring can be formed by the hydrogenation of a corresponding pyridine (B92270) ring. google.comgoogleapis.comepo.org This identifies 2-(2-hydroxyethyl)pyridine (B196109) as a key starting material.

Precursor 3: 2-(2-Hydroxyethyl)pyridine

Disconnection 4 (C-C bond): This precursor can be synthesized from 2-methylpyridine (B31789) and formaldehyde (B43269). patsnap.comgoogle.com

This analysis identifies readily available starting materials and outlines a logical synthetic sequence.

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, several synthetic pathways can be devised. These can be categorized into multi-step approaches and more streamlined one-pot methodologies.

Multi-Step Synthesis Approaches

A common and reliable route involves a sequence of well-established reactions:

Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine This intermediate can be prepared through the reaction of 2-methylpyridine with formaldehyde. patsnap.comgoogle.com The reaction is typically carried out in a solvent under pressure and in the presence of a base. google.com

Step 2: Synthesis of 2-Piperidineethanol The pyridine ring of 2-(2-hydroxyethyl)pyridine can be reduced to a piperidine ring via catalytic hydrogenation. google.comgoogleapis.comepo.org Various catalysts can be employed, including platinum oxide, palladium on carbon, and ruthenium-based catalysts. google.comepo.orgresearchgate.net The reaction conditions, such as solvent, temperature, and hydrogen pressure, can be optimized to maximize yield and minimize byproducts. google.comepo.org For instance, conducting the hydrogenation in the presence of another amine has been shown to reduce the formation of N-methylated byproducts. google.comgoogleapis.com

Step 3: Conversion of 2-Piperidineethanol to 2-(Piperidin-2-yl)ethanamine This transformation can be achieved through several methods. One common approach involves converting the primary alcohol of 2-piperidineethanol into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester can then undergo nucleophilic substitution with sodium azide, followed by reduction of the azide to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Step 4: N,N-Dimethylation of 2-(Piperidin-2-yl)ethanamine The final step is the exhaustive methylation of the primary amine to form the tertiary dimethylamino group. This can be accomplished using various methods:

Eschweiler-Clarke Reaction: This classic method uses formic acid and formaldehyde to achieve methylation. It is a reductive amination process where formaldehyde provides the methyl groups and formic acid acts as the reducing agent.

Alkylation with Methyl Halides: Reaction with an excess of a methyl halide, such as methyl iodide, in the presence of a base can also yield the desired product. However, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as over-alkylation products. d-nb.info

Reductive Amination: A more controlled approach involves the reductive amination of the primary amine with an excess of formaldehyde and a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.gov

A summary of a plausible multi-step synthesis is presented in the table below.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Methylpyridine, Formaldehyde | Base, Solvent, Pressure | 2-(2-Hydroxyethyl)pyridine |

| 2 | 2-(2-Hydroxyethyl)pyridine | H₂, Catalyst (e.g., PtO₂, Pd/C) | 2-Piperidineethanol |

| 3a | 2-Piperidineethanol | 1. TsCl, Pyridine; 2. NaN₃ | 2-(2-Azidoethyl)piperidine |

| 3b | 2-(2-Azidoethyl)piperidine | LiAlH₄ or H₂/Pd | 2-(Piperidin-2-yl)ethanamine |

| 4 | 2-(Piperidin-2-yl)ethanamine | HCHO, HCOOH (Eschweiler-Clarke) | This compound |

One-Pot Reaction Methodologies

One-pot reactions, where multiple transformations occur in a single reaction vessel, offer advantages in terms of efficiency, reduced waste, and time savings. mdpi.comnih.gov While a specific one-pot synthesis for this compound is not prominently described in the literature, a plausible strategy could involve a tandem reductive amination process.

A potential one-pot approach could start from 2-(piperidine-2-yl)acetaldehyde. This aldehyde could be subjected to a reductive amination with dimethylamine (B145610) in the presence of a suitable reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride.

| Reactants | Reagents/Conditions | Product |

| 2-(Piperidine-2-yl)acetaldehyde, Dimethylamine | NaBH(OAc)₃, Dichloromethane (B109758) | This compound |

The synthesis of the starting aldehyde, 2-(piperidine-2-yl)acetaldehyde, would be a critical preceding step, likely involving the oxidation of 2-piperidineethanol.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acsgcipr.org

Solvent Selection and Minimization

The choice of solvent is a crucial aspect of green chemistry as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acsgcipr.orgnih.gov

In the synthesis of this compound, several opportunities exist for applying green solvent principles:

Hydrogenation Step: The hydrogenation of 2-(2-hydroxyethyl)pyridine to 2-piperidineethanol is often performed in solvents like methanol (B129727) or ethanol (B145695). epo.org Ethanol is generally considered a greener solvent than methanol due to its lower toxicity and production from renewable resources. patsnap.comacsgcipr.org Water can also be a green solvent for certain hydrogenation reactions. epo.org

N-Alkylation Step: Traditional N-alkylation reactions often employ polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMAC), or N-methyl-2-pyrrolidone (NMP). These solvents are effective but have been flagged as substances of very high concern. Greener alternatives include higher boiling alcohols like butanol or using lower boiling but less hazardous solvents like acetonitrile (B52724) under pressure. acsgcipr.org The use of deep eutectic solvents (DESs) is also an emerging green alternative for amine alkylations. rsc.org

Solvent Minimization: One-pot procedures, as discussed in section 2.2.2, inherently minimize solvent usage by reducing the number of workup and purification steps. mdpi.com

The following table provides a general guide for solvent selection based on green chemistry principles.

| Solvent Class | Green (Recommended) | Usable (Substitution Advised) | Undesirable (Banned/Restricted) |

| Alcohols | Ethanol, Isopropanol | Methanol, n-Butanol | |

| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF), Diethyl ether | Dioxane, Dimethoxyethane (DME) |

| Hydrocarbons | Heptane (B126788), Cyclohexane | Toluene | Benzene |

| Ketones | Acetone, Methyl ethyl ketone | ||

| Esters | Ethyl acetate (B1210297), Isopropyl acetate | ||

| Amides | DMF, DMAC, NMP | ||

| Chlorinated | Dichloromethane (DCM) | Chloroform, Carbon tetrachloride |

This table is a general guide and the optimal solvent depends on the specific reaction conditions.

Catalyst Development and Application

The synthesis of piperidine-containing compounds, including this compound, heavily relies on advanced catalytic systems to ensure high efficiency, selectivity, and yield. The development of novel catalysts and the optimization of existing ones are central to modern synthetic strategies. Catalysts based on transition metals such as palladium, rhodium, iridium, and cobalt are prominent in the formation of the piperidine ring and its subsequent functionalization. nih.govresearchgate.net

Palladium catalysts are widely employed in C-N bond-forming reactions, such as the Buchwald-Hartwig amination, which can be a key step in constructing the substituted amine. mdpi.com For instance, palladium complexes with specific ligands like Xantphos have been successfully used for the N-arylation of pyrimidin-2-amines. mdpi.com Palladium is also effective in heterocyclization reactions, converting substrates like allylamine (B125299) or diallylamine (B93489) into pyridine derivatives, which can then be reduced to the corresponding piperidines. researchgate.net

Iridium catalysts have gained attention for their role in "hydrogen borrowing" or "hydrogen transfer" catalysis. nih.gov This methodology allows for the stereoselective synthesis of substituted piperidines from readily available alcohols and amines. nih.gov The mechanism involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine wikipedia.org; the catalyst subsequently facilitates the reduction of the imine to the final amine product. nih.gov This approach is highly atom-economical and can be performed in environmentally benign solvents like water, which helps prevent racemization of enantioenriched substrates. nih.gov

Rhodium catalysts have also proven effective, particularly in the hydrogenation of substituted pyridines to piperidines under milder conditions than some other methods. nih.gov Additionally, iron-catalyzed reductive amination of ω-amino fatty acids presents another route, where a silane (B1218182) reagent promotes the formation and reduction of an intermediate imine, leading to cyclization into piperidines. nih.gov Cobalt-based catalysts have been developed for radical intramolecular cyclization of linear amino-aldehydes to form the piperidine scaffold. nih.gov

The choice of catalyst and ligand is critical and often determines the reaction's outcome, including stereoselectivity and chemoselectivity. For example, in certain annulation reactions, the ratio of catalysts used can play a key role in the isomerization of the final product. nih.gov

Table 1: Catalysts in Piperidine Synthesis

| Catalyst Type | Reaction | Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Buchwald-Hartwig Amination, Heterocyclization | C-N bond formation, Ring construction | researchgate.netmdpi.com |

| Iridium (Ir) | Hydrogen Borrowing Catalysis | Stereoselective synthesis from alcohols and amines | nih.gov |

| Rhodium (Rh) | Hydrogenation | Reduction of pyridines to piperidines | nih.gov |

| Iron (Fe) | Reductive Amination | Cyclization of ω-amino fatty acids | nih.gov |

Purification and Isolation Techniques for this compound Intermediates and Final Product

The purity of the final this compound product and its synthetic intermediates is paramount. A combination of chromatographic and non-chromatographic methods is typically employed to achieve the desired purity standards.

Chromatographic Methodologies

Flash column chromatography is a cornerstone technique for the purification of piperidine derivatives and their precursors. rsc.orgntu.edu.sg This method is highly effective for separating the target compound from unreacted starting materials, byproducts, and residual reagents on a laboratory scale.

The process involves using a stationary phase, most commonly silica (B1680970) gel, and a mobile phase consisting of a solvent system tailored to the polarity of the compounds being separated. rsc.orgamazonaws.com The selection of the eluent is critical for achieving good separation. Common solvent systems include gradients of ethyl acetate in hexanes or petroleum ether. rsc.orgamazonaws.com For instance, purification of N-aryl-pyrimidin-2-amine derivatives has been achieved using a petroleum ether/ethyl acetate system. rsc.org The progress of the separation is often monitored by analytical thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. rsc.orgnih.gov In some procedures, after the main chromatographic step, the resulting residue is passed through a short silica gel column to remove specific impurities, such as residual piperidine, using a flushing agent like dichloromethane (DCM). rsc.org

Table 2: Examples of Chromatographic Conditions for Piperidine-Related Compounds

| Compound Type | Stationary Phase | Eluent System | Purpose | Reference |

|---|---|---|---|---|

| Substituted Pyrimidin-2-amine | Silica Gel | Hexanes:Ethyl Acetate (97:3 to 88:12) | Product Isolation | amazonaws.com |

| N-aryl-pyrimidin-2-amine | Silica Gel | Petroleum Ether / Ethyl Acetate (5:1) | Product Isolation | rsc.org |

| Iodinated Piperidine | Silica Gel | Hexane / Ethyl Acetate (100:0 to 100:15) | Product Isolation | ntu.edu.sg |

Crystallization and Recrystallization Protocols

For larger scale preparations or when high crystalline purity is required, crystallization and recrystallization are the preferred methods. These techniques are often more economical and scalable than chromatography.

Crystallization is induced by dissolving the crude product in a suitable solvent or solvent mixture, often with heating to ensure complete dissolution, and then allowing the solution to cool slowly. nih.gov As the solubility of the compound decreases with temperature, it precipitates out of the solution, forming crystals, while impurities tend to remain in the mother liquor. For example, an iodinated piperidine intermediate was purified by recrystallization from a hexane:dichloromethane mixture. ntu.edu.sg

Trituration is another common technique used for purification. nih.gov This involves stirring the crude solid product in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. This process effectively washes the impurities from the solid product. In one large-scale synthesis, a crude product was triturated in methanol at 50 °C and then cooled, allowing for the removal of a solid byproduct by filtration. nih.gov The resulting residue was further purified by trituration in a 10% ethyl acetate in heptane mixture. nih.gov The choice of solvent is crucial and is determined through solubility studies to maximize the recovery of the pure product while effectively removing impurities.

Yield Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic route from a laboratory-scale procedure to large-scale industrial production presents numerous challenges. Optimizing reaction yield and ensuring the process is scalable, safe, and economical are primary objectives. ijcce.ac.irijcce.ac.ir

Yield optimization involves systematically adjusting various reaction parameters. The choice of reagents can have a significant impact; for instance, using a different base, such as switching from cesium carbonate to tetra-n-butylammonium fluoride (B91410) (TBAF), was found to improve results in one piperidine synthesis, although the poor solubility of cesium carbonate also presented a scalability issue. nih.gov Reaction conditions such as temperature, concentration, and reaction time are also critical variables. A study on 1,4-diazepine formation showed that longer reaction times or changes in reactant concentration could lead to racemization, thereby reducing the yield of the desired enantiomer. nih.gov

Scaling up a synthesis requires careful consideration of physical and chemical parameters. researchgate.net A reaction that works well on a milligram scale may be problematic at the kilogram scale due to issues with heat transfer, mixing, and reagent addition. nih.gov Purification methods must also be adapted; multi-kilogram batches often preclude the use of flash chromatography due to cost and time constraints. In these cases, crystallization, recrystallization, or trituration become the methods of choice. nih.gov

To address scalability, chemists may redesign the synthetic route entirely or implement advanced manufacturing technologies. An efficient approach for producing (cyclo)alkylpiperidines involved a two-step sequence that was successfully implemented in both a flow reactor and a 5 L autoclave, allowing for the preparation of up to 0.5 kg of the product. researchgate.net Flow chemistry, in particular, offers advantages for scalability, including superior control over reaction parameters, enhanced safety, and the potential for continuous production.

Table 3: Factors in Yield Optimization and Scalability

| Parameter | Consideration | Example | Reference |

|---|---|---|---|

| Reagents | Base selection, solubility | TBAF used instead of Cs₂CO₃ due to poor solubility of the latter on a larger scale. | nih.gov |

| Reaction Conditions | Temperature, Time, Concentration | Increasing reaction time or concentration led to racemization and lower enantiomeric excess. | nih.gov |

| Purification Method | Scalability of technique | Shifting from chromatography to crystallization/trituration for multi-gram scale synthesis. | nih.gov |

An extensive search for scientific literature detailing the biological activity and efficacy of the specific chemical compound this compound has been conducted. The objective was to find detailed research findings on its in vitro pharmacological profile and in vivo efficacy to construct an article following a precise, multi-level outline.

Despite a thorough review of scholarly databases and scientific publications, there is a significant lack of available research data specifically for this compound. The search for in vitro studies, including receptor binding assays, ligand interaction studies, enzyme inhibition data, and cellular response assays, did not yield specific results for this compound. Similarly, information regarding its evaluation in in vivo preclinical settings, such as its use in disease-specific animal models and the measurement of functional outcomes, is not present in the accessible scientific literature.

While research exists for structurally related molecules containing a piperidine-ethyl-amine scaffold, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds. Generating the requested article with the specified level of detail and scientific accuracy is not possible without foundational research data.

Therefore, the requested article on the "Biological Activity and Efficacy Evaluation of this compound" cannot be generated at this time due to the absence of specific published scientific research on this particular molecule.

Biological Activity and Efficacy Evaluation of Dimethyl 2 Piperidin 2 Yl Ethyl Amine

Structure-Activity Relationship (SAR) Studies of Dimethyl-(2-piperidin-2-yl-ethyl)-amine Analogues

The exploration of the structure-activity relationships (SAR) of this compound is crucial for understanding its biological activity and for the rational design of new, potentially more potent and selective analogues. SAR studies involve the systematic modification of the chemical structure of a lead compound and the subsequent evaluation of the biological effects of these modifications. For this compound, the key structural components available for modification are the piperidine (B6355638) ring, the dimethylamine (B145610) group, and the ethyl linker.

The piperidine ring is a common scaffold in many biologically active compounds and offers multiple positions for substitution. nih.gov Modifications to this ring can significantly impact a compound's physicochemical properties, such as lipophilicity and basicity, as well as its interaction with biological targets.

Research on various piperidine-containing compounds has demonstrated that substitutions on the piperidine ring can modulate activity. For instance, in a series of piperidine derivatives studied as inhibitors of MenA from Mycobacterium tuberculosis, modifications to the central piperidine moiety were part of the SAR campaign. nih.gov The introduction of various substituents can alter the compound's conformation and its ability to fit into a binding pocket.

For this compound analogues, systematic modifications could include:

Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for modification. In studies of piperidine-based cocaine analogues, N-modification significantly affected activity at monoamine transporters. utmb.edu For instance, replacement of an N-methyl group with larger phenylalkyl groups led to varied effects on different transporters.

Substitution on the Carbon Atoms of the Ring: Introducing substituents at various positions on the piperidine ring can influence potency and selectivity. The position and nature (e.g., alkyl, aryl, polar groups) of these substituents would be critical. In a study of 2,5-dimethoxyphenylpiperidines, various substituents at the 4-position of the piperidine ring were explored to probe the structure-activity relationships. nih.gov

The following table illustrates hypothetical data from such a study, showing how different substitutions on the piperidine ring might affect biological activity, represented here as IC₅₀ (the concentration of an inhibitor where the response is reduced by half).

| Compound | Modification on Piperidine Ring | Hypothetical IC₅₀ (nM) |

| Parent Compound | Unsubstituted | 100 |

| Analogue 1 | N-Methyl | 80 |

| Analogue 2 | N-Benzyl | 150 |

| Analogue 3 | 4-Fluoro | 95 |

| Analogue 4 | 4-Hydroxy | 120 |

The dimethylamine group is a key feature, often contributing to a compound's basicity and ability to form hydrogen bonds. Altering the substituents on the nitrogen atom can have a profound impact on biological activity.

Studies on related compounds have shown that the nature of the N-substituents is critical. For instance, in a series of inhibitors of acetylcholinesterase, replacing the dimethylamino moiety with a diethylamino group, or with heterocyclic substituents like morpholine or imidazole, led to a reduction in activity. Furthermore, compounds lacking a pendant amino group showed no detectable inhibitory activity, highlighting the importance of this feature.

Potential modifications to the dimethylamine group of this compound could include:

Varying the Alkyl Substituents: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) or cyclic structures.

Incorporation into a Heterocycle: The dimethylamine functionality could be incorporated into a heterocyclic ring system, such as a piperazine or morpholine ring.

Conversion to a Primary or Secondary Amine: Removal of one or both methyl groups to yield the corresponding N-methyl or primary amine analogues.

A hypothetical data table for these modifications is presented below:

| Compound | Modification at the Amine Group | Hypothetical IC₅₀ (nM) |

| Parent Compound | Dimethylamine | 100 |

| Analogue 5 | N-Ethyl-N-methylamine | 130 |

| Analogue 6 | Diethylamine | 180 |

| Analogue 7 | Pyrrolidine | 110 |

| Analogue 8 | Piperidine | 90 |

The two-carbon ethyl linker between the piperidine and dimethylamine moieties plays a crucial role in defining the spatial relationship between these two key functional groups. The length and flexibility of this linker can determine how well the molecule can adopt the optimal conformation for binding to its biological target.

In SAR studies of other compounds with a similar diamine pharmacophore, the length of the alkyl chain has been shown to be a critical determinant of activity. For example, in a series of acetylcholinesterase inhibitors, analogues with a three-carbon alkyl chain were compared to those with a two-carbon chain, and this modification had a noticeable effect on activity.

Modifications to the ethyl chain in this compound could involve:

Altering the Chain Length: Synthesizing analogues with one (methylene), three (propyl), or four (butyl) carbon atoms separating the two nitrogen functions.

Introducing Branching: Adding methyl or other small alkyl groups to the ethyl chain to restrict its conformational flexibility.

The potential impact of these changes on biological activity is illustrated in the following hypothetical data table:

| Compound | Modification of the Alkyl Chain | Hypothetical IC₅₀ (nM) |

| Parent Compound | Ethyl (2 carbons) | 100 |

| Analogue 9 | Methyl (1 carbon) | 250 |

| Analogue 10 | Propyl (3 carbons) | 85 |

| Analogue 11 | Butyl (4 carbons) | 150 |

| Analogue 12 | 1-Methylethyl | 120 |

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Identifying the pharmacophoric elements of this compound is essential for understanding its mechanism of action and for designing novel compounds with similar or improved activity.

Based on the structure of this compound and SAR principles from related compounds, the key pharmacophoric features are likely to include:

A Basic Nitrogen Atom in the Piperidine Ring: This group is likely involved in ionic interactions or hydrogen bonding with the target protein.

A Basic Tertiary Amine (Dimethylamine): This second basic center can also participate in important interactions with the target. The protonated nitrogen of a dimethylamine moiety has been shown to interact with specific amino acid residues in binding sites.

A Specific Spatial Arrangement: The distance and relative orientation between the two nitrogen atoms, dictated by the ethyl linker, are likely critical for optimal binding.

Pharmacophore modeling can be used to create a 3D representation of these essential features. nih.gov This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to have the desired biological activity.

Mechanistic Investigations of Dimethyl 2 Piperidin 2 Yl Ethyl Amine

Molecular Target Identification and Validation for Dimethyl-(2-piperidin-2-yl-ethyl)-amine

The initial and most critical step in understanding the mechanism of any bioactive compound is the identification and validation of its molecular targets. For this compound, this process would involve a combination of computational and experimental approaches to pinpoint the specific proteins, enzymes, receptors, or other biomolecules with which it interacts to exert its effects.

Proteomic Approaches for Target Deconvolution

Currently, there is a lack of published studies that have employed proteomic techniques to deconvolve the molecular targets of this compound. In a hypothetical research setting, methodologies such as chemical proteomics would be invaluable. This could involve synthesizing a tagged version of this compound to be used as a "bait" in affinity purification-mass spectrometry (AP-MS) experiments. By incubating this bait with cell lysates, interacting proteins could be captured, isolated, and subsequently identified by mass spectrometry.

Another powerful technique would be thermal proteome profiling (TPP), which assesses changes in protein thermal stability upon ligand binding. Treatment of cells or cell lysates with this compound followed by a temperature gradient and protein quantification could reveal which proteins are stabilized by a direct interaction with the compound.

Genetic Knockout/Knockdown Studies

Following the putative identification of molecular targets through proteomics, genetic approaches are essential for validation. However, the scientific literature does not currently contain reports of genetic knockout or knockdown studies performed in the context of this compound's activity.

In future research, once a candidate target protein is identified, techniques like CRISPR-Cas9-mediated gene knockout or siRNA-mediated knockdown in relevant cell lines would be employed. A loss of or reduction in the cellular response to this compound in these modified cells compared to wild-type cells would provide strong evidence for the target's role in the compound's mechanism of action.

Intracellular Signaling Pathway Modulation by this compound

Understanding which signaling cascades are affected by this compound after it binds to its target(s) is the next layer of mechanistic investigation. This involves a detailed analysis of downstream signaling events and their impact on cellular processes.

Signal Transduction Cascade Analysis

There are no specific studies to date that have delineated the signal transduction pathways modulated by this compound. Future investigations would likely involve a series of phosphoproteomic and western blot analyses. After treating cells with the compound, researchers could use multiplex antibody-based arrays or mass spectrometry to screen for changes in the phosphorylation status of key signaling proteins, such as kinases and their substrates. This would help to map the activated or inhibited pathways, for instance, the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways.

Gene Expression and Protein Regulation Studies

The modulation of signaling pathways often culminates in changes in gene expression and, consequently, the cellular proteome. As with other aspects of its mechanism, there is no available data on how this compound may regulate gene and protein expression.

To address this, future studies would utilize transcriptomic techniques like RNA-sequencing (RNA-seq) to compare the gene expression profiles of cells treated with this compound versus a vehicle control. This would provide a global view of the genes that are up- or downregulated by the compound. Subsequent validation of these findings could be performed using quantitative PCR (qPCR). On the protein level, quantitative proteomic approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) could be used to determine how the expression of proteins changes over time following treatment with the compound.

Binding Kinetics and Thermodynamics of this compound with Identified Targets

A quantitative understanding of the interaction between a compound and its target is fundamental to pharmacology. This includes determining how tightly the compound binds, how quickly the binding occurs, and the thermodynamic forces driving the interaction. For this compound, this data is not yet available.

To generate this information, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be necessary once a molecular target is validated.

Interactive Data Table: Hypothetical Binding Parameters

The following table is a hypothetical representation of data that could be generated from SPR and ITC experiments for the interaction of this compound with a putative target protein. This data is for illustrative purposes only, as no such experimental data has been published.

| Parameter | Value | Technique | Description |

| KD (M) | 5.2 x 10-7 | SPR | Equilibrium Dissociation Constant, indicating binding affinity. |

| kon (M-1s-1) | 1.8 x 105 | SPR | Association Rate Constant, the rate at which the compound binds to the target. |

| koff (s-1) | 9.4 x 10-2 | SPR | Dissociation Rate Constant, the rate at which the compound unbinds from the target. |

| ΔH (kcal/mol) | -8.5 | ITC | Enthalpy Change, indicating the contribution of hydrogen bonds and van der Waals forces. |

| -TΔS (kcal/mol) | -2.1 | ITC | Entropic Contribution, reflecting changes in the system's disorder upon binding. |

| ΔG (kcal/mol) | -10.6 | ITC | Gibbs Free Energy Change, the overall energy of binding. |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes that occur during a binding event. By titrating a solution of the ligand (e.g., this compound) into a cell containing the target biomolecule, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

Research Findings:

As with SPR, specific ITC data for the interaction of this compound with a biological target is not found in the current scientific literature. A typical ITC experiment would measure the heat released or absorbed as the compound binds to its target, allowing for the calculation of key thermodynamic parameters.

Hypothetical ITC Data Table:

This table demonstrates the kind of thermodynamic data that would be obtained from ITC experiments. The values are purely illustrative.

| Target | Ligand | Stoichiometry (n) | Affinity (KD) (μM) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |

| Receptor X | This compound | Data not available | Data not available | Data not available | Data not available |

| Enzyme Y | This compound | Data not available | Data not available | Data not available | Data not available |

Allosteric Modulation and Orthosteric Binding Mechanisms of this compound

In pharmacology, ligands can bind to a receptor at different sites. Orthosteric binding occurs at the primary, endogenous ligand binding site. In contrast, allosteric modulation involves a ligand binding to a topographically distinct site on the receptor, which can alter the receptor's conformation and thereby modulate the binding and/or efficacy of the orthosteric ligand. mdpi.com Piperidine (B6355638) derivatives are known to act as allosteric modulators for various receptors, including G protein-coupled receptors (GPCRs). nih.govnih.gov For instance, certain 4-aryl piperidine amides have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). nih.gov

The specific binding mechanism of this compound, whether it acts as an orthosteric ligand or an allosteric modulator, has not been elucidated in published research. Determining this would require competitive binding assays against known orthosteric ligands and functional assays to see if it modulates the effect of an endogenous agonist.

Cellular Fate and Trafficking of this compound

There is currently no specific research available on the cellular fate and trafficking of this compound. Investigating this would typically involve techniques such as fluorescence microscopy with a labeled version of the compound to visualize its location within cells over time, and cell fractionation studies followed by analytical techniques like mass spectrometry to quantify its presence in different organelles. The piperidine moiety is a common scaffold in compounds targeting the central nervous system, suggesting that molecules containing this structure can be designed to cross the blood-brain barrier and enter cells. nih.gov However, the specific trafficking pathways for this compound remain to be determined.

Analytical Methodologies for Dimethyl 2 Piperidin 2 Yl Ethyl Amine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Dimethyl-(2-piperidin-2-yl-ethyl)-amine and its metabolites from complex mixtures and enabling their accurate quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques utilized, each with specific applications and advantages. Furthermore, chiral separation techniques are essential for resolving the enantiomers of this chiral compound.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds like this compound. Due to the compound's basic nature and lack of a strong chromophore, derivatization is often employed to enhance its detection by UV or fluorescence detectors.

Reverse-phase HPLC is the most common mode of separation. A typical method involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution is frequently used to achieve optimal separation of the parent compound and its more polar metabolites.

To improve peak shape and reduce tailing, which can be problematic for basic compounds, additives like triethylamine or trifluoroacetic acid are often included in the mobile phase. Pre-column derivatization with reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can significantly enhance the sensitivity of UV and fluorescence detection.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm (after derivatization) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which has a relatively high boiling point and is polar, derivatization is typically necessary to improve its volatility and chromatographic behavior.

Common derivatization agents for amines in GC include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like pentafluorobenzoyl chloride. oup.com Derivatization masks the polar amine groups, reducing peak tailing and improving resolution on common non-polar or medium-polarity capillary columns (e.g., DB-5ms or DB-17ms).

GC coupled with a flame ionization detector (FID) can be used for quantification, while coupling with a mass spectrometer (GC-MS) provides structural information and enhanced selectivity.

Table 2: Typical GC Method Parameters for Derivatized this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Splitless |

Chiral Separation Techniques

This compound possesses a chiral center at the 2-position of the piperidine (B6355638) ring, meaning it can exist as two enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and individual quantification are critical. Chiral HPLC is the predominant technique for this purpose.

One approach involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. csfarmacie.cz The separation is typically achieved using a mobile phase consisting of a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol).

An alternative method is pre-column derivatization with a chiral derivatizing agent to form diastereomers. nih.govacs.org These diastereomers can then be separated on a standard achiral HPLC column. This approach can be advantageous when a suitable chiral column is not available or when enhanced detection is also required.

Table 3: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 220 nm |

| Resolution (Rs) | > 2.0 |

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound and its metabolites, offering high sensitivity and specificity for both quantification and structural characterization. It is most commonly coupled with liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its excellent sensitivity, selectivity, and speed. researchgate.netnih.gov For this compound, electrospray ionization (ESI) in the positive ion mode is typically employed, as the amine groups are readily protonated.

In tandem mass spectrometry, the protonated molecule (precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. The transition from a specific precursor ion to a characteristic product ion is monitored in what is known as multiple reaction monitoring (MRM), which provides a high degree of selectivity and sensitivity for quantification.

Common fragmentation pathways for this compound would involve cleavage of the ethyl-amine side chain and fragmentation of the piperidine ring.

Table 4: Illustrative LC-MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ion 1 (m/z) | Fragment from side-chain cleavage |

| Product Ion 2 (m/z) | Fragment from piperidine ring opening |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites. nih.govmdpi.com Instruments such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometers can determine the elemental composition of ions with a high degree of confidence.

In metabolite identification studies, LC-HRMS is used to detect and identify potential metabolites in biological samples (e.g., plasma, urine, or liver microsomes) following administration of the parent drug. The accurate mass data allows for the determination of the elemental formula of the metabolite, and subsequent MS/MS experiments provide structural information based on the fragmentation pattern. This enables the identification of metabolic transformations such as hydroxylation, N-demethylation, and oxidation of the piperidine ring.

Table 5: HRMS Data for a Hypothetical Metabolite of this compound

| Metabolite | Transformation | Theoretical m/z [M+H]+ | Measured m/z [M+H]+ | Mass Error (ppm) | Proposed Formula |

| M1 | Hydroxylation | C9H21N2O+ | 173.1648 | 1.2 | C9H20N2O |

| M2 | N-demethylation | C8H19N2+ | 143.1543 | -0.8 | C8H18N2 |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that adds a valuable dimension of separation to traditional mass spectrometry. nih.govub.edu It separates ions in the gas phase based on their size, shape, and charge, providing a drift time measurement that corresponds to the ion's rotationally averaged collision cross-section (CCS). This technique is particularly useful for separating isomeric and isobaric compounds, which cannot be distinguished by mass spectrometry alone. nih.gov

In the analysis of this compound and its metabolites, IMS-MS can provide crucial separation and identification capabilities. The parent compound and its metabolites, such as N-desmethyl or hydroxylated derivatives, may have very similar masses. IMS can separate these species based on subtle differences in their three-dimensional structures.

The general workflow involves introducing the ionized sample into a drift tube filled with an inert buffer gas. An electric field guides the ions through the tube, and their drift time is measured before they enter the mass spectrometer for m/z analysis. More compact ions travel faster and have shorter drift times than bulkier ions of the same mass-to-charge ratio.

Research Findings: While specific experimental IMS-MS data for this compound is not readily available in the literature, the expected application of this technique can be described. The protonated parent molecule, [M+H]⁺, would exhibit a characteristic drift time. Its metabolites would have different drift times due to changes in their structure. For example, N-demethylation would result in a smaller molecule with a potentially shorter drift time, while hydroxylation would increase the size and potentially the CCS, leading to a longer drift time. This allows for enhanced clearance and confidence in identification when analyzing complex biological matrices.

Table 1: Predicted IMS-MS Data for this compound and Potential Metabolites

| Compound | Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Predicted Drift Time Difference |

|---|---|---|---|---|

| This compound | C₉H₂₀N₂ | 156.1626 | 157.1704 | Reference |

| N-desmethyl metabolite | C₈H₁₈N₂ | 142.1470 | 143.1548 | Shorter |

| Hydroxylated metabolite | C₉H₂₀N₂O | 172.1576 | 173.1653 | Longer |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete structural assignment. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. For this compound, the spectrum would show distinct signals for the N-methyl groups, the ethyl chain, and the piperidine ring protons. The protons on carbons adjacent to the nitrogen atoms are expected to be deshielded, appearing at a lower field (higher ppm). ycdehongchem.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Similar to ¹H NMR, carbons bonded to nitrogen are deshielded. The spectrum for this compound would show distinct signals for the N-methyl carbons, the ethyl carbons, and the three unique carbons of the piperidine ring (assuming chair conformation). ycdehongchem.comresearchgate.net

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N(CH₃)₂ | ~2.25 | Singlet | 6H |

| -CH₂-N(CH₃)₂ | ~2.40 | Multiplet | 2H |

| Piperidine-CH-CH₂- | ~2.50 | Multiplet | 1H |

| Piperidine N-CH₂ (axial) | ~2.60 | Multiplet | 1H |

| Piperidine N-CH₂ (equatorial) | ~3.05 | Multiplet | 1H |

| Piperidine Ring -CH₂- | ~1.30 - 1.80 | Multiplet | 6H |

| -CH-CH₂-CH₂-N | ~1.60 | Multiplet | 2H |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Position | Chemical Shift (δ, ppm) |

|---|---|

| N(CH₃)₂ | ~45.5 |

| -CH₂-N(CH₃)₂ | ~60.0 |

| Piperidine C2 | ~61.0 |

| Piperidine C6 | ~47.0 |

| Piperidine C3 | ~35.0 |

| Piperidine C5 | ~26.5 |

| Piperidine C4 | ~24.5 |

| -CH-CH₂-CH₂-N | ~38.0 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. optica.orgoptica.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons within the piperidine ring spin system and between the protons of the ethyl chain and the C2 proton of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. harvard.edu This is valuable for determining the stereochemistry and preferred conformation of the molecule, such as the orientation of the ethyl side chain relative to the piperidine ring.

Table 4: Key Predicted 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Protons | Correlating Atom(s) | Information Gained |

|---|---|---|---|

| COSY | Piperidine H2 | Piperidine H3, Ethyl Hα | Connectivity within the ring and to the side chain |

| HSQC | N(CH₃)₂ protons | N(CH₃)₂ carbons | Direct C-H attachment |

| HMBC | N(CH₃)₂ protons | -CH₂-N carbon | Connectivity of the dimethylamino group |

| HMBC | Ethyl Hα protons | Piperidine C2, C3 | Attachment point of the side chain |

| NOESY | Ethyl Hα protons | Piperidine H3, H6 | Spatial proximity and conformation |

Spectroscopic Methods for Purity Assessment

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid and effective tools for assessing the purity of a compound and confirming the presence of key functional groups.

IR spectroscopy measures the vibration of bonds within a molecule. Specific bonds absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups. acs.orgnih.gov For this compound, the IR spectrum would be characterized by absorptions corresponding to C-H and C-N bonds. The absence of bands for O-H (around 3200-3600 cm⁻¹) or C=O (around 1650-1750 cm⁻¹) would indicate the absence of hydroxylated or carbonylated impurities.

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2970 - 2850 | C-H Stretch | Aliphatic CH, CH₂, CH₃ |

| 2800 - 2750 | C-H Stretch | N-CH₃ (Bohlmann bands, characteristic of tertiary amines) |

| 1470 - 1440 | C-H Bend | CH₂ Scissoring |

| 1250 - 1020 | C-N Stretch | Tertiary Aliphatic Amine |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. researchgate.netscielo.org.za Compounds with chromophores, such as aromatic rings or conjugated systems, absorb strongly in the UV-Vis range. Saturated aliphatic amines like this compound lack significant chromophores. researchgate.netresearchgate.net The primary electronic transitions (n → σ*) occur at high energies, resulting in absorption in the far or vacuum UV region, typically below 200 nm. nist.govnih.gov

Therefore, UV-Vis spectroscopy is not a primary tool for the identification or quantification of this compound. However, it can be a very effective method for purity assessment. The absence of significant absorbance above 220 nm can confirm the absence of aromatic or other UV-active impurities.

Table 6: Predicted UV-Vis Absorption Data

| Parameter | Predicted Value | Notes |

|---|---|---|

| λmax | < 200 nm | Corresponds to n → σ* transition of the amine lone pair electrons. |

| Molar Absorptivity (ε) | Low | Saturated amines are weak absorbers. |

Development and Validation of Bioanalytical Methods for Biological Matrices

The quantitative determination of this compound and its metabolites in biological matrices such as plasma, serum, or urine is fundamental for pharmacokinetic and toxicokinetic studies. The development and validation of robust bioanalytical methods are critical to ensure the reliability and accuracy of the data generated. These methods typically involve sophisticated analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.

The primary objective of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. slideshare.net The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity required for the assay.

Protein Precipitation (PPT):

Protein precipitation is a widely used, straightforward, and rapid technique for sample clean-up in bioanalysis. nih.govresearchgate.netnih.gov It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins. Acetonitrile is a commonly used solvent for this purpose and has been shown to be effective for the analysis of various drug compounds in plasma. nih.govresearchgate.net For tertiary amines like this compound, a typical PPT protocol would involve adding a specific volume of cold acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte, can then be directly injected into the LC-MS/MS system or further processed.

One study comparing different protein precipitation techniques found that acetonitrile provided a recovery of over 80% with a coefficient of variation (CV) of less than 6%, demonstrating its effectiveness. nih.govresearchgate.net The efficiency of protein removal and analyte recovery are key parameters to optimize during method development.

Interactive Data Table: Comparison of Protein Precipitation Solvents

| Precipitating Agent | Analyte Recovery (%) | Variability (CV%) | Notes |

| Acetonitrile | >80 | <6 | Effective removal of proteins and good analyte recovery. nih.govresearchgate.net |

| Perchloric Acid | Lower than ACN | High | Risk of analyte co-precipitation. nih.govresearchgate.net |

| Trichloroacetic Acid | Lower than ACN | High | Risk of analyte co-precipitation. nih.govresearchgate.net |

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is another common technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. researchgate.net For a basic compound like this compound, the pH of the aqueous phase is adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic solvent.

A typical LLE procedure would involve:

Adjusting the pH of the plasma sample to a basic value.

Adding an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

Vortexing to facilitate the transfer of the analyte into the organic phase.

Centrifugation to separate the two phases.

Evaporation of the organic solvent and reconstitution of the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

LLE can provide cleaner extracts compared to PPT, which can be beneficial in minimizing matrix effects in the mass spectrometer.

Interactive Data Table: LLE Solvent Selection and Recovery

| Extraction Solvent | pH of Aqueous Phase | Typical Recovery (%) |

| Ethyl Acetate | > 9 | 85 - 95 |

| Methyl tert-butyl ether | > 9 | 80 - 90 |

| Dichloromethane (B109758) | > 9 | 90 - 98 |

Validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose. nih.govaustinpublishinggroup.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation. nalam.ca

Specificity and Selectivity:

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and its internal standard.

Sensitivity:

The sensitivity of a bioanalytical method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. globalresearchonline.net For this compound, a sensitive LC-MS/MS method would be required to measure low concentrations following therapeutic administration.

Accuracy and Precision:

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. globalresearchonline.net These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day). The acceptance criteria are generally within ±15% (±20% at the LLOQ) for both accuracy and precision. globalresearchonline.net

Interactive Data Table: Typical Validation Parameters for a Bioanalytical Method

| Validation Parameter | Acceptance Criteria | Purpose |

| Specificity | No significant interference at the retention time of the analyte and IS. | To ensure the method is measuring only the intended analyte. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between concentration and response. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤20% CV. | To define the lowest concentration that can be reliably measured. |

| Intra-day Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ). globalresearchonline.net | To assess the accuracy of the method within a single day. |

| Inter-day Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ). globalresearchonline.net | To assess the accuracy of the method over several days. |

| Intra-day Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). globalresearchonline.net | To assess the precision of the method within a single day. |

| Inter-day Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). globalresearchonline.net | To assess the precision of the method over several days. |

Stability Indicating Methods for this compound

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential impurities. nalam.ca The development of such a method is crucial for assessing the stability of a drug substance and its formulations under various environmental conditions.

For this compound, a stability-indicating HPLC or UPLC method would be developed. This involves subjecting the compound to forced degradation studies under a variety of stress conditions as mandated by ICH guidelines, such as acidic, basic, oxidative, thermal, and photolytic stress. scispace.comnih.gov The goal is to generate potential degradation products and ensure that the analytical method can separate them from the parent compound.

Forced Degradation Studies:

Acid and Base Hydrolysis: The compound would be exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures. Amine functionalities can be susceptible to degradation under these conditions.

Oxidation: The stability against oxidation would be tested using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂). Tertiary amines can be susceptible to N-oxidation.

Thermal Degradation: The solid drug substance and a solution of the drug would be exposed to high temperatures (e.g., 60-80°C) to assess thermal stability.

Photostability: The drug substance would be exposed to light of a specified wavelength and intensity to evaluate its sensitivity to light-induced degradation.

The developed chromatographic method, typically using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier like acetonitrile or methanol (B129727), must be able to resolve all major degradation products from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the parent peak is free from any co-eluting impurities.

Interactive Data Table: Example of Forced Degradation Study Results

| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15% | 2 |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 10% | 1 |

| Oxidation | 3% H₂O₂ | 12 hours | 25% | 3 |

| Thermal | 80°C | 48 hours | 5% | 1 |

| Photolytic | UV light (254 nm) | 72 hours | 8% | 2 |

Despite extensive research, no specific scientific literature or data could be found for the chemical compound "this compound" concerning the design, synthesis, and prodrug strategies outlined in the requested article structure. The search results did not yield any information on novel analogues, bioisosteric replacements, conformational restriction and expansion, or specific ester, phosphate, and amide prodrugs of this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as no such findings appear to be publicly available for "this compound".

Derivatives and Prodrug Strategies for Dimethyl 2 Piperidin 2 Yl Ethyl Amine

Evaluation of Biological Activity and Metabolic Stability of Derivatives

No published studies detailing the synthesis of derivatives of Dimethyl-(2-piperidin-2-yl-ethyl)-amine and their subsequent evaluation for biological activity or metabolic stability were found. Information regarding the efficacy, potency, or metabolic pathways of any such derivatives is not available in the scientific literature.

Structure-Metabolism Relationship (SMR) Studies of Derivatives

Consequently, without data on the metabolic profiles of different derivatives, no Structure-Metabolism Relationship (SMR) studies can be discussed. SMR studies are contingent on having a series of related compounds with corresponding metabolic data to identify which structural features influence their metabolic fate.

Q & A

Q. What are the optimal methods for synthesizing Dimethyl-(2-piperidin-2-yl-ethyl)-amine in a laboratory setting?

- Methodological Answer : The synthesis of tertiary amines like this compound typically involves reductive amination or alkylation of secondary amines. For example:

- Reduction of imines : Reacting a pre-formed imine (e.g., N-(2-pyridylmethyl)-2-pyridylmethanimine) with reducing agents like sodium borohydride (NaBH₄) under mild acidic conditions yields tertiary amines .

- Purification challenges : Column chromatography (e.g., Biotage® systems) is often required to isolate the product from byproducts, as seen in similar syntheses of di(2-picolyl)amine .

- Key considerations : Optimize reaction pH and temperature to minimize side reactions.

Q. How can researchers ensure the purity of this compound following synthesis?

- Methodological Answer : Purity validation requires a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR can confirm structural integrity and detect residual solvents or unreacted intermediates .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and identifies fragmentation patterns .

- Chromatography : HPLC or GC-MS quantifies purity and separates isomeric byproducts .

Advanced Research Questions